molecular formula C9H11ClN4O3S B5180169 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5180169
M. Wt: 290.73 g/mol
InChI Key: NVPHLKLYVZYDSW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chloroacetamide group attached to a phenyl ring, which is further substituted with a sulfonyl group and a diaminomethylene moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzenesulfonamide, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(4-aminophenyl)acetamide.

    Formation of the Diaminomethylene Group: The next step involves the introduction of the diaminomethylene group. This can be achieved by reacting the intermediate with guanidine or similar reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits carbonic anhydrase IX, an enzyme involved in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in cancer research .

Properties

IUPAC Name

2-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O3S/c10-5-8(15)13-6-1-3-7(4-2-6)18(16,17)14-9(11)12/h1-4H,5H2,(H,13,15)(H4,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPHLKLYVZYDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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